Foreword: The Strategic Value of Boronate Esters in Modern Synthesis
Foreword: The Strategic Value of Boronate Esters in Modern Synthesis
An In-Depth Technical Guide to Indole-4-boronic Acid Pinacol Ester
In the landscape of contemporary organic synthesis, particularly within pharmaceutical and materials science, the pursuit of efficiency, stability, and functional group tolerance is paramount. Boronic acid pinacol esters have emerged as indispensable reagents, offering a masterful balance of stability and reactivity.[1][2] Unlike their more hydrolytically sensitive boronic acid counterparts, the pinacol ester derivatives provide enhanced stability, simplifying handling, purification, and storage.[1][3] This robustness makes them superior building blocks for complex, multi-step syntheses. This guide focuses on a particularly valuable member of this class: Indole-4-boronic acid pinacol ester, a key intermediate for accessing the privileged indole scaffold in drug discovery and development.
Core Physicochemical & Structural Properties
Indole-4-boronic acid pinacol ester, systematically named 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole, is a white to off-white solid at room temperature.[4][5][6] Its structure features an indole ring substituted at the 4-position with a pinacolboronate group. This strategic placement allows for the functionalization of the benzene portion of the indole core, a common requirement in medicinal chemistry.
Key Data Summary
A consolidation of its essential properties is presented below for rapid reference.
| Property | Value | Source(s) |
| CAS Number | 388116-27-6 | [7][8] |
| Molecular Formula | C₁₄H₁₈BNO₂ | [4][9] |
| Molecular Weight | 243.11 g/mol | [7][9] |
| Appearance | White to off-white solid | [5][6][10] |
| Melting Point | 120-125 °C or 168-173 °C | [10] |
| Boiling Point | 396.0 ± 15.0 °C (Predicted) | [10] |
| Density | 1.11 ± 0.1 g/cm³ (Predicted) | [10] |
| Solubility | Soluble in DMSO | [7] |
| InChI Key | QDCIXBBEUHMLDN-UHFFFAOYSA-N | [4] |
Note on Melting Point: Discrepancies in reported melting points are common for specialty reagents and may depend on the purity and crystalline form of the material. Researchers should rely on the Certificate of Analysis for their specific lot.
Synthesis and Purification Strategy
The synthesis of arylboronic esters is a well-established field. A common and effective method for preparing Indole-4-boronic acid pinacol ester is the Palladium-catalyzed Miyaura borylation reaction. This approach typically involves the cross-coupling of a 4-haloindole (e.g., 4-bromo-1H-indole) with bis(pinacolato)diboron (B₂pin₂).
The choice of a palladium catalyst and ligand is critical for achieving high yield and preventing side reactions. A common and effective system is [1,1'-Bis(diphenylphosphino)ferrocene]palladium(II) dichloride (Pd(dppf)Cl₂), which is robust and versatile. A base, such as potassium acetate (KOAc), is required to facilitate the catalytic cycle.
Caption: General workflow for the synthesis of Indole-4-boronic acid pinacol ester.
Step-by-Step Purification Protocol
Given that boronic esters are generally stable to silica gel chromatography, this is the preferred method for purification.[1]
-
Reaction Quench & Extraction: Upon reaction completion, cool the mixture to room temperature. Dilute with a water-immiscible organic solvent (e.g., ethyl acetate) and wash with water and brine to remove the base and inorganic salts.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Chromatography:
-
Stationary Phase: Silica gel (230-400 mesh).
-
Mobile Phase: A non-polar/polar solvent system, typically a gradient of ethyl acetate in hexanes. The optimal ratio should be determined by thin-layer chromatography (TLC).
-
Rationale: The relatively non-polar nature of the pinacol ester allows it to be eluted from the silica, while more polar impurities are retained.
-
-
Product Isolation: Combine the product-containing fractions (identified by TLC) and remove the solvent in vacuo to yield the purified product, which can be further purified by recrystallization if necessary.
Reactivity Profile: The Suzuki-Miyaura Cross-Coupling
The primary utility of Indole-4-boronic acid pinacol ester is its participation as the organoboron nucleophile in the Suzuki-Miyaura cross-coupling reaction.[2][3] This Nobel Prize-winning reaction is a powerful method for forming C-C bonds between sp²-hybridized carbon atoms.[11]
The Catalytic Cycle Explained
The reaction proceeds via a well-established catalytic cycle involving a palladium catalyst.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophile (Ar-X), forming a Pd(II) complex. The reactivity order for the halide is typically I > Br > OTf >> Cl.[11]
-
Transmetalation: The organic group from the boronic ester is transferred to the palladium center, displacing the halide. This step requires activation by a base, which is believed to form a more nucleophilic boronate species.
-
Reductive Elimination: The two organic fragments on the palladium complex couple and are eliminated, forming the new C-C bond of the biaryl product and regenerating the Pd(0) catalyst.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Boronic Ester vs. Boronic Acid: A Field Perspective
While boronic acids are effective, their pinacol esters offer distinct practical advantages.
-
Enhanced Stability: Pinacol esters are significantly less prone to protodeboronation (cleavage of the C-B bond by a proton source) and the formation of boroxine anhydrides, which can complicate stoichiometry.[1][12] This stability leads to a longer shelf-life and more reproducible results.
-
Ease of Purification: Their increased stability and typically crystalline nature make them easier to purify by standard techniques like silica gel chromatography.[1]
-
Reactivity Considerations: In some cases, boronic esters can be less reactive than the corresponding boronic acids and may require longer reaction times or more forcing conditions.[13] However, for many applications, this is a minor trade-off for the significant benefits in handling and stability.
Experimental Protocol: A General Suzuki-Miyaura Coupling
This protocol provides a self-validating, step-by-step methodology for the coupling of Indole-4-boronic acid pinacol ester with a generic aryl bromide.
Objective: To synthesize a 4-aryl-1H-indole derivative.
Materials:
-
Indole-4-boronic acid pinacol ester (1.2 eq)
-
Aryl Bromide (1.0 eq)
-
Pd(dppf)Cl₂ (0.03 eq)
-
Potassium Carbonate (K₂CO₃) (3.0 eq)
-
1,4-Dioxane and Water (e.g., 4:1 v/v)
Procedure:
-
Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add the Aryl Bromide, Indole-4-boronic acid pinacol ester, Pd(dppf)Cl₂, and K₂CO₃.
-
Degassing: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. This step is crucial to remove oxygen, which can deactivate the palladium catalyst.
-
Solvent Addition: Add the degassed solvent mixture (Dioxane/Water) via syringe.
-
Reaction: Heat the mixture to reflux (typically 80-100 °C) and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the starting material is consumed, cool the reaction to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Washing: Combine the organic layers and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
Analytical Characterization
Confirming the identity and purity of Indole-4-boronic acid pinacol ester is essential.
-
NMR Spectroscopy:
-
¹H NMR: Expect to see characteristic signals for the indole protons, including the N-H proton (a broad singlet, often > 8 ppm), and aromatic protons on the indole core. A sharp, intense singlet around 1.3-1.4 ppm integrating to 12 protons corresponds to the four equivalent methyl groups of the pinacol ester.
-
¹³C NMR: Signals for the indole carbons will be present, along with a signal around 83-84 ppm for the quaternary carbons of the pinacol group and around 24-25 ppm for the methyl carbons. The carbon attached to boron will be broad or unobserved due to quadrupolar relaxation.
-
¹¹B NMR: A broad singlet is expected in the range of 20-35 ppm, characteristic of a tetracoordinate boronate ester.
-
-
Mass Spectrometry: Electrospray ionization (ESI) or another soft ionization technique should show the molecular ion peak [M+H]⁺ or the sodium adduct [M+Na]⁺.
-
HPLC Analysis: Reversed-phase HPLC can be used for purity assessment. However, care must be taken as on-column hydrolysis to the corresponding boronic acid can occur, especially with acidic mobile phases.[14] Using buffered mobile phases or fast gradients can help minimize this artifact.[14]
Safety, Handling, and Storage
Proper handling is critical for both safety and maintaining the integrity of the reagent.
-
Hazards: Indole-4-boronic acid pinacol ester is classified as a skin irritant, a serious eye irritant, and may cause respiratory irritation.[9]
-
Handling: Always handle in a well-ventilated area or a chemical fume hood.[7] Avoid creating dust.[7] Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Storage: Store in a tightly sealed container in a cool, dry, and dark place.[7][10] For long-term storage, temperatures of -20°C are recommended to ensure maximum stability.[7]
Conclusion
Indole-4-boronic acid pinacol ester is a highly valuable and versatile building block in modern organic synthesis. Its superior stability compared to the free boronic acid simplifies handling and purification, making it a reliable partner in the powerful Suzuki-Miyaura cross-coupling reaction. For researchers and drug development professionals aiming to construct complex molecules based on the indole scaffold, a thorough understanding of its properties, reactivity, and handling is essential for leveraging its full synthetic potential.
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Prieto, M., et al. Arylboronic Acids and Arylpinacolboronate Esters in Suzuki Coupling Reactions Involving Indoles. The Journal of Organic Chemistry. [Link]
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Mastering Organic Synthesis: The Power of Boronic Acid Pinacol Esters. LinkedIn. [Link]
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Accessing alkyl boronic esters via visible light-mediated decarboxylative addition reactions of redox active esters - Supporting Information. Beilstein Archives. [Link]
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Indole-4-boronic acid pinacol ester. Shanghai Worldyang Chemical Co.,Limited. [Link]
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Mastering Suzuki Coupling: Your Guide to Boronate Ester Intermediates. LinkedIn. [Link]
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Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. [Link]
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Boronic Acid Pinacol Esters: Versatile Building Blocks in Organic Synthesis. LinkedIn. [Link]
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Carrow, B. P., & Hartwig, J. F. Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction. Journal of the American Chemical Society. [Link]
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Murphy, C. L. W. Synthesis of Boronic Acids and Esters from Pinacolborane and Aminoborane Under Ambient Magnesium-, Iodine-, and Zinc-Mediated Conditions. eScholarship, University of California. [Link]
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Kumar, A., et al. Accurate analysis of boronic pinacol esters using low residual silanol silica based reversed phase HPLC. ResearchGate. [Link]
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Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC, PubMed Central. [Link]
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